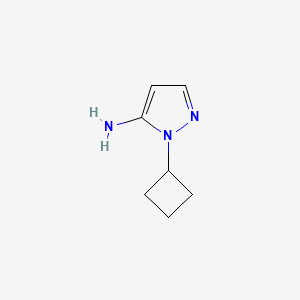

1-Cyclobutyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Chemistry Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in the field of organic synthesis and medicinal chemistry. nih.govbiosynce.com Their unique structural and electronic properties make them a versatile scaffold for creating a vast array of molecules with diverse applications in technology, medicine, and agriculture. nih.govwisdomlib.org The pyrazole nucleus is a key component in numerous pharmaceuticals, underscoring its importance in drug development. researchgate.netmdpi.com Well-known drugs such as the anti-inflammatory celecoxib (B62257) (Celebrex), the erectile dysfunction medication sildenafil (B151) (Viagra), and the appetite suppressant rimonabant (B1662492) all feature a pyrazole core. mdpi.comderpharmachemica.commdpi.com

The significance of pyrazoles stems from their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. derpharmachemica.comontosight.aimdpi.com This broad spectrum of activity has spurred extensive research into the synthesis and functionalization of pyrazole derivatives. researchgate.netmdpi.com Chemists have developed numerous methods for constructing the pyrazole ring, with the condensation of hydrazines with 1,3-dicarbonyl compounds being a classic and widely used approach. nih.govmdpi.com More advanced techniques, such as 1,3-dipolar cycloadditions and multicomponent reactions, have further expanded the synthetic toolbox available to researchers. nih.govmdpi.com The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive target for the development of novel compounds with tailored functions. biosynce.comnumberanalytics.com

The Pyrazol-5-amine Scaffold as a Central Framework in Chemical and Biological Investigations

Within the broader family of pyrazoles, the pyrazol-5-amine scaffold is of particular importance in chemical and biological research. mdpi.comresearchgate.net This structural motif, characterized by an amino group at the 5-position of the pyrazole ring, serves as a crucial building block for the synthesis of a wide variety of fused heterocyclic systems and other complex molecules. researchgate.netbeilstein-journals.org The presence of the amino group provides a key reactive site for further chemical transformations, enabling the construction of diverse molecular libraries for drug discovery and materials science.

The versatility of the pyrazol-5-amine scaffold is highlighted by its prevalence in compounds investigated for a range of therapeutic applications. mdpi.com Derivatives of pyrazol-5-amine have been explored as potential kinase inhibitors, anticancer agents, and antimicrobial compounds. mdpi.combohrium.com For instance, these scaffolds are integral to the development of inhibitors for enzymes like p38 MAP kinase and Bruton's tyrosine kinase, which are implicated in inflammatory diseases and cancers. mdpi.com The synthesis of 5-aminopyrazoles is often achieved through the versatile reaction of β-ketonitriles with hydrazines, a method that allows for the introduction of various substituents on the pyrazole ring. beilstein-journals.org The continued exploration of the chemistry and biological activity of the pyrazol-5-amine framework promises to yield new and valuable discoveries in medicinal chemistry and beyond. researchgate.net

Properties of 1-Cyclobutyl-1H-pyrazol-5-amine

The following table provides a summary of the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 497947-61-2 | synquestlabs.comsigmaaldrich.cn |

| Molecular Formula | C7H11N3 | synquestlabs.comaablocks.com |

| Molecular Weight | 137.186 g/mol | synquestlabs.com |

| IUPAC Name | This compound | sigmaaldrich.cnfluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.cn |

| Purity | 98% | sigmaaldrich.cn |

| Storage Temperature | 2-8°C, protect from light | sigmaaldrich.cn |

| InChI Key | AQVBPLARFOVVQX-UHFFFAOYSA-N | sigmaaldrich.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBPLARFOVVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497947-61-2 | |

| Record name | 1-cyclobutyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclobutyl 1h Pyrazol 5 Amine and Derivatives

Foundational Synthetic Approaches to Pyrazol-5-amines

The construction of the pyrazol-5-amine scaffold relies on several well-established synthetic transformations. These methods provide the fundamental framework upon which more complex derivatives, including 1-cyclobutyl-1H-pyrazol-5-amine, are built.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most common and classic method for synthesizing the pyrazole (B372694) ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. beilstein-journals.orgmdpi.com This approach, known as the Knorr pyrazole synthesis, is highly versatile. For the synthesis of 5-aminopyrazoles, β-ketonitriles are frequently employed as the 1,3-dielectrophilic partner. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.govbeilstein-journals.orgbeilstein-journals.org

The general reaction is outlined below:

Step 1: Nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

Step 2: Intramolecular cyclization via attack of the other hydrazine nitrogen on the nitrile carbon.

Step 3: Tautomerization to yield the aromatic 5-aminopyrazole.

A variety of substituted hydrazines can be used, which allows for the introduction of different substituents at the N1 position of the pyrazole ring. mdpi.com However, the use of unsymmetrical hydrazines can sometimes lead to mixtures of regioisomers. mdpi.comnih.gov

Solid-phase synthesis has also been adapted for this reaction, offering a more efficient route that avoids the isolation of potentially problematic β-ketonitrile intermediates. nih.govbeilstein-journals.orgbeilstein-journals.org

Multi-Component Reaction Strategies for Pyrazole Annulation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more reactants. beilstein-journals.orgmdpi.comnih.gov This strategy offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. beilstein-journals.orgmdpi.comnih.gov

Several MCR strategies have been developed for the synthesis of pyrazoles. beilstein-journals.orgmdpi.comacs.orgrsc.orgrsc.org A common approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

A notable MCR for pyrazole synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which avoids the use of hydrazine. acs.org Another innovative approach utilizes alcohols as the primary feedstock in an iron-catalyzed tandem C-C and C-N coupling reaction. rsc.org These methods highlight the ongoing development of more sustainable and versatile routes to pyrazole derivatives. rsc.org

Targeted Synthesis of this compound Architectures

The synthesis of the specific target molecule, this compound, requires methods that can introduce the cyclobutyl group either during the initial ring formation or through subsequent functionalization of a pre-formed pyrazole core.

Cyclization Routes Incorporating the Cyclobutyl Moiety

The most direct approach to synthesizing this compound is through the cyclocondensation reaction of a β-ketonitrile with cyclobutylhydrazine. This method directly installs the desired cyclobutyl group at the N1 position of the pyrazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org

Alternatively, multi-step synthetic routes can be designed to construct the necessary precursors. For example, a suitable cyclobutyl-containing starting material can be elaborated to form a 1,3-dielectrophilic species, which is then cyclized with hydrazine.

Regioselective Functionalization Techniques for Substituted Pyrazoles

An alternative strategy involves the initial synthesis of a pyrazole ring with a handle for subsequent functionalization, followed by the introduction of the cyclobutyl group. Regioselective N-alkylation of a pre-formed pyrazole is a key transformation in this approach.

The direct C-H functionalization of the pyrazole core is challenging due to the inherent reactivity of the different positions (C3, C4, and C5). scholaris.ca The C4 position is susceptible to electrophilic aromatic substitution, while the C5 position can be functionalized in the presence of a strong base. scholaris.ca Direct functionalization at the C3 position is generally more difficult. scholaris.ca

However, N-alkylation of pyrazoles can be achieved with high regioselectivity under specific conditions. thieme-connect.comnih.govacs.orgacs.org For instance, magnesium-catalyzed N2-alkylation of 3-substituted pyrazoles has been reported to provide the N2-alkylated regioisomers with high selectivity. thieme-connect.com Conversely, catalyst-free Michael addition reactions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles. nih.govacs.org The choice of base and solvent system can also influence the regioselectivity of N-alkylation. acs.org

For the synthesis of this compound, a plausible route would involve the synthesis of an N-unsubstituted 5-aminopyrazole followed by regioselective N1-alkylation with a cyclobutyl halide or a similar electrophile.

Catalytic and Sustainable Chemistry Innovations in Pyrazole Synthesis

Recent research in pyrazole synthesis has increasingly focused on the development of catalytic and sustainable methods to address the principles of green chemistry. nih.govrsc.orgjetir.orgrsc.orgacs.orgacs.orgcitedrive.comresearchgate.netthieme-connect.comnih.govscielo.org.coresearchgate.net

The use of heterogeneous catalysts, such as nano-ZnO and silica-supported acids, offers advantages like easy catalyst recovery and reusability. acs.orgresearchgate.net These catalysts have been successfully employed in the synthesis of pyrazole derivatives, often under solvent-free or aqueous conditions, leading to high yields and simplified work-up procedures. acs.orgresearchgate.net For example, a silica-supported acid catalyst has been used for the efficient preparation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in a solvent-free environment. acs.org

Microwave and ultrasound irradiation have also been utilized to accelerate reaction times and improve yields in pyrazole synthesis. nih.gov The use of water as a solvent is another key aspect of green pyrazole synthesis, minimizing the environmental impact of organic solvents. nih.govrsc.orgthieme-connect.com

Furthermore, multicomponent reactions, as discussed earlier, are inherently green due to their high atom economy and one-pot nature. beilstein-journals.orgmdpi.comnih.govrsc.orgrsc.orgacs.orgacs.org The development of iron-catalyzed MCRs using biomass-derived alcohols represents a significant step towards a more sustainable chemical industry. rsc.org

Below is a table summarizing various catalytic and sustainable approaches to pyrazole synthesis:

| Catalyst/Method | Reaction Type | Key Features |

| Nano-ZnO researchgate.net | Condensation | Green, efficient, reusable catalyst, aqueous media. |

| Silica-supported acid acs.org | Condensation | Heterogeneous, solvent-free, high yields, recyclable. |

| Iron-catalysis rsc.org | Tandem C-C and C-N coupling | Uses biomass-derived alcohols, eliminates pre-functionalized materials. |

| Molecular Iodine mdpi.com | Tandem C(sp2)-H sulfonylation and annulation | Transition-metal-free, room temperature. |

| Ultrasound irradiation nih.gov | Multicomponent reaction | Energy-efficient, short reaction times, often in aqueous media. |

| Microwave irradiation nih.gov | Multicomponent reaction | Rapid heating, reduced reaction times, improved yields. |

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis is a powerful tool for the construction of heterocyclic frameworks, including pyrazoles. Catalysts based on palladium, rhodium, and copper are frequently employed to facilitate carbon-carbon and carbon-nitrogen bond formations.

Rhodium(III)-Catalyzed Annulation: Rh(III)-catalyzed C-H activation and cyclization cascades have been developed for the synthesis of fused pyrazole systems. bohrium.comrsc.org For instance, the [5+1] annulation reaction between a substituted phenyl-1H-pyrazol-5-amine and an alkyne ester or amide serves as an efficient, one-pot procedure to create pyrazolo[1,5-a]quinazolines. bohrium.comrsc.org This method is noted for its broad substrate scope, tolerance of various functional groups, and high atom economy, making it an eco-friendly approach. bohrium.com While this example starts from a C5-aminopyrazole, the principles can be extended to the synthesis of complex derivatives starting from the this compound framework.

Copper-Promoted/Catalyzed Reactions: Copper catalysts are versatile and have been used in several strategies for synthesizing and functionalizing pyrazol-5-amines. One notable application is the copper-catalyzed dimerization of 5-aminopyrazoles, which can be directed to selectively form either pyrazole-fused pyridazines or pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The choice of catalyst and oxidant can switch the reaction pathway. For example, using Cu(OAc)₂ with oxidants like benzoyl peroxide (BPO) and K₂S₂O₈ in toluene (B28343) at 100°C was found to be optimal for producing pyrazole-fused pyridazines. mdpi.com

Additionally, copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azopyrrole derivatives. nih.gov Novel nano-catalysts, such as copper iodide stabilized on a modified layered double hydroxide (B78521) (LDH) nanocomposite, have also been developed for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles via a one-pot, three-component reaction. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III) | [5+1] Annulation | C-H activation/cyclization cascade; high atom economy. | bohrium.comrsc.org |

| Cu(OAc)₂ / BPO / K₂S₂O₈ | Dimerization (C-H/N-H, etc.) | Switchable synthesis of pyrazole-fused pyridazines and pyrazines. | mdpi.com |

| CuI | Oxidative Coupling | Formation of azopyrrole derivatives from pyrazol-5-amines. | nih.gov |

| LDH-supported CuI | Three-component reaction | Green synthesis of pyrazole-4-carbonitriles in water/ethanol (B145695). | nih.gov |

Microwave-Assisted and Solvent-Free Methodologies in Heterocycle Synthesis

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful alternatives to traditional heating methods for synthesizing heterocyclic compounds like pyrazoles. mdpi.comnih.govconsensus.app These techniques offer significant benefits, including drastically reduced reaction times, improved yields, and a smaller environmental footprint. mdpi.comscielo.br

Microwave irradiation can rapidly and uniformly heat reaction mixtures, often completing a synthesis in minutes compared to the hours required for conventional methods. mdpi.com This efficiency is particularly valuable for high-throughput screening in drug discovery. nih.gov Solvent-free conditions, where the microwave energy is absorbed directly by the reactants, further enhance the sustainability of the process. scielo.br For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles has been shown to proceed with better yields and shorter reaction times under microwave irradiation without a solvent, compared to both conventional heating and domestic microwave methods. scielo.brresearchgate.net These methodologies are broadly applicable to the synthesis of various pyrazole derivatives, including this compound. mdpi.comnih.gov

| Methodology | Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, high efficiency. | Ring-opening of glycidyl (B131873) ether with pyrazoles. | mdpi.comnih.gov |

| Solvent-Free Conditions | Environmentally friendly, reduced waste, direct energy absorption by reactants. | Cyclocondensation reactions to form pyrazole rings. | scielo.brresearchgate.net |

Post-Synthetic Derivatization of Pyrazol-5-amine Frameworks

The pyrazol-5-amine scaffold is a versatile building block, offering multiple sites for further chemical modification. The pyrazole ring itself can undergo electrophilic substitution, while the C5-amine group provides a nucleophilic handle for a wide range of transformations.

Halogenation and Related Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle that readily participates in electrophilic substitution reactions. researchgate.net Due to the electronic properties of the ring, electrophilic attack, including halogenation, nitration, and sulfonation, preferentially occurs at the C4 position. researchgate.netrrbdavc.org The C3 and C5 positions are generally deactivated towards electrophiles because of the adjacent electronegative nitrogen atoms. researchgate.net

A direct and efficient method for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine. beilstein-archives.org This metal-free protocol proceeds at room temperature with a broad substrate scope, providing moderate to excellent yields of the 4-halogenated pyrazole derivatives. beilstein-archives.org In cases where halogenation is desired at the C3 or C5 positions using electrophilic reagents, the C4 position typically must be blocked or already substituted. researchgate.net

Amine Derivatization and Functional Group Interconversions at the C5-Position

The amino group at the C5 position of this compound is a key functional handle for introducing molecular diversity. This group can act as a nucleophile in various reactions, leading to a wide array of derivatives.

Derivatives of 3(5)-aminopyrazole are important precursors for the synthesis of condensed heterocyclic systems. mdpi.comresearchgate.net A primary application is in the construction of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry, through condensation reactions with β-dicarbonyl compounds or their equivalents. mdpi.com

The C5-amine can also undergo oxidative dehydrogenative coupling reactions. For instance, treatment with reagents like tert-butyl hydroperoxide (TBHP) or specific oxidants can lead to the formation of azo compounds, such as azopyrroles. nih.gov Furthermore, the amine functionality allows for a variety of functional group interconversions, which are essential for creating libraries of compounds for biological screening. These transformations can include acylation, alkylation, and participation in metal-catalyzed cross-coupling reactions to form new C-N bonds. The versatility of the C5-amine makes the pyrazol-5-amine framework a valuable synthon in combinatorial chemistry and drug discovery. mdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Cyclobutyl 1h Pyrazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Cyclobutyl-1H-pyrazol-5-amine, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of its structure in solution. ipb.ptnih.gov

The ¹H and ¹³C NMR spectra provide the primary framework for the molecule's structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrazole (B372694) ring, the cyclobutyl substituent, and the amine group. The pyrazole ring protons, H3 and H4, typically appear as doublets due to mutual coupling. The proton at the C4 position is generally found further downfield than the C3 proton. The cyclobutyl protons present a more complex set of multiplets, with the methine proton directly attached to the pyrazole nitrogen (N1) being the most deshielded. The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbons of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region, with C5, being attached to two nitrogen atoms, showing a characteristic shift. The cyclobutyl carbons appear in the aliphatic region of the spectrum. The specific assignments are confirmed by 2D NMR techniques. researchgate.netnih.gov

A summary of predicted and analogous NMR data is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3-H | ¹H | ~5.6-5.8 (d) | ~96.0 | Chemical shifts for pyrazole rings can vary based on substituents. researchgate.net |

| Pyrazole C4-H | ¹H | ~7.3-7.5 (d) | ~138.0 | The C4-H is typically downfield from C3-H. researchgate.net |

| Pyrazole C5 | ¹³C | - | ~150.0 | Carbon attached to the amino group and N1. |

| Cyclobutyl C1'-H (methine) | ¹H | ~4.5-4.8 (quintet) | ~55.0 | The proton directly attached to the pyrazole N1 is significantly deshielded. |

| Cyclobutyl CH₂ | ¹H | ~1.8-2.5 (m) | ~30.0 | Multiple signals for the methylene (B1212753) protons of the cyclobutyl ring. |

| Cyclobutyl CH₂ | ¹H | ~1.7-1.9 (m) | ~15.0 | The central methylene group of the cyclobutyl ring. |

| Amine NH₂ | ¹H | Broad singlet | - | Chemical shift and appearance are solvent and concentration dependent. |

Note: Data are predicted based on general pyrazole derivative data and analysis of similar structures. nih.govresearchgate.net d = doublet, m = multiplet.

To unambiguously assign all proton and carbon signals and confirm the connectivity between the cyclobutyl and pyrazole moieties, advanced 2D NMR experiments are essential. ipb.ptsci-hub.st

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would show a cross-peak between the H3 and H4 protons of the pyrazole ring, confirming their adjacency. It would also map the coupling network within the cyclobutyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is used to definitively assign the carbon signals based on the already assigned proton signals (e.g., correlating the pyrazole H3 signal to the C3 signal). nih.gov

Vibrational Spectroscopy Applications for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine group, the pyrazole ring, and the aliphatic cyclobutyl group.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two distinct bands in the 3500-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.govwpmucdn.com

C-H Stretching: Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1650-1580 cm⁻¹ region. wpmucdn.com

C=N and C=C Stretching: Vibrations associated with the pyrazole ring skeletal stretching are found in the 1600-1400 cm⁻¹ fingerprint region. d-nb.info

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 | Medium-Weak |

| Aromatic C-H Stretch | Pyrazole Ring | 3150 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclobutyl Ring | 2980 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=N and C=C Ring Stretch | Pyrazole Ring | 1600 - 1400 | Medium-Strong |

Note: Based on general data for pyrazoles and primary amines. nih.govnih.govwpmucdn.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula, C₇H₁₁N₃. For this compound, the monoisotopic mass is 137.0953 Da. uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion ([M]⁺• at m/z 137) or a protonated molecule ([M+H]⁺ at m/z 138). uni.lu Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this parent ion, and the resulting fragmentation pattern offers valuable structural clues. The fragmentation of pyrazoles is highly dependent on the nature and position of substituents. nih.govresearchgate.net

Key fragmentation pathways for this compound would likely involve:

Loss of the Cyclobutyl Group: Cleavage of the N-C bond between the pyrazole and the cyclobutyl ring.

Ring Fragmentation: Loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the pyrazole core, which is a characteristic pathway for pyrazoles. researchgate.netresearchgate.net

Cleavage within the Cyclobutyl Ring: Fragmentation of the cyclobutyl substituent itself.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Notes |

| 138 | [C₇H₁₁N₃ + H]⁺ | - | Protonated molecular ion ([M+H]⁺). |

| 137 | [C₇H₁₁N₃]⁺• | - | Molecular ion ([M]⁺•). |

| 110 | [C₅H₆N₃]⁺ | C₂H₃ | Loss of ethylene (B1197577) from the cyclobutyl ring. |

| 82 | [C₃H₄N₃]⁺ | C₄H₇ | Loss of the cyclobutyl radical. |

| 81 | [C₄H₅N₂]⁺ | HCN from [M-H]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |

Note: Fragmentation is complex and these represent plausible major pathways. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. kfupm.edu.sa This technique yields exact bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the planarity of the pyrazole ring and the puckered conformation of the cyclobutyl ring.

Furthermore, X-ray crystallography provides invaluable insight into intermolecular interactions that govern the crystal packing. nih.gov For pyrazole derivatives, hydrogen bonding is a dominant packing force. fu-berlin.demdpi.com In the case of this compound, the primary amine group (-NH₂) acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring (N2) acts as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded dimers or extended chain-like structures (catemers) in the solid state. nih.govmdpi.com Analysis of a closely related structure, 1-(cyclobutylmethyl)-1H-pyrazol-5-amine, confirms that detailed torsional angles, such as the one defining the orientation of the cyclobutyl group relative to the pyrazole ring, can be determined with high precision.

Chromatographic Methods for Purity Assessment and Separation (e.g., LC/MS, TLC)

The purity assessment and separation of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of impurities, starting materials, and isomeric byproducts. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC/MS), and thin-layer chromatography (TLC) are powerful techniques routinely employed for these purposes. While specific chromatographic data for this compound is not extensively detailed in publicly available literature, methods for analogous pyrazole derivatives provide a strong basis for establishing effective analytical and preparative separation protocols.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis and purification of pyrazole derivatives due to its versatility in separating compounds with a wide range of polarities. sepscience.com For aminopyrazole compounds, which includes this compound, bimodal HPLC columns can be utilized, which operate on a combination of weak reversed-phase and strong cation-exchange mechanisms. sielc.com This approach is particularly effective for retaining basic compounds.

In typical RP-HPLC setups, a non-polar stationary phase, such as C8 or C18 bonded silica (B1680970), is used with a polar mobile phase. sepscience.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sepscience.commdpi.com To improve peak shape and resolution, especially for basic compounds like aminopyrazoles, additives such as formic acid or trifluoroacetic acid (TFA) are frequently incorporated into the mobile phase. nih.govbeilstein-journals.org

LC/MS is a particularly powerful tool, as it couples the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying any impurities. In the synthesis of various pyrazole derivatives, LC/MS is a standard method for reaction monitoring and final product analysis. beilstein-journals.orgsemanticscholar.org For instance, the analysis of related pyrazole structures has been successfully performed using UPLC-MS systems with a C18 column and a gradient elution of water and acetonitrile containing 0.1% formic acid. semanticscholar.org

The following table provides examples of HPLC conditions used for the analysis and purification of related pyrazole derivatives, which can be adapted for this compound.

| Compound Type | Column | Mobile Phase | Detection | Reference |

| Nitro Triaryl Pyrazole Derivatives | Semipreparative HPLC | H₂O/CH₃CN (15:85) | UV at 254 nm | mdpi.com |

| 5-Aminopyrazole-4-carboxamide Derivatives | Preparatory RP-HPLC | H₂O/CH₃CN gradient (+0.1% TFA) | Not specified | nih.gov |

| General Pyrazole Library | Agilent 1260 Infinity with Waters Sunfire C18 | Gradient of deionized water (Phase A) and HPLC-grade acetonitrile or methanol (Phase B), with 1% ammonia (B1221849) or TFA as additive in some cases. | DAD and mass-detector | beilstein-journals.org |

| N-methyl-1H-pyrazol-4-yl derivatives | Waters Acquity HSS T3, C18, 1.7 µm | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | TOF Mass Spectrometry | semanticscholar.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the initial screening of purification conditions. univ-orleans.frwho.int In the synthesis of pyrazole derivatives, TLC is often performed on silica gel plates. epo.orgbohrium.com The choice of eluent (mobile phase) is crucial and is determined by the polarity of the compounds to be separated. A common eluent system for related compounds is a mixture of a non-polar solvent like hexanes or n-pentane and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. epo.orggoogle.com The visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 or 365 nm). univ-orleans.fr

The following table outlines representative TLC conditions used in the synthesis of pyrazole derivatives.

| Compound Type | Stationary Phase | Mobile Phase | Visualization | Reference |

| Substituted Pyrazoles | Silica Gel | Ethyl acetate / hexanes (20%) | Not specified | epo.org |

| Arylmethyl-substituted pyrazolo-azines | Silica Gel | Diethyl ether / n-pentane (4:1) | Not specified | google.com |

| N-(dithiazolylidène)pyrazolamines | Silica Gel 60 F254 | Not specified | UV lamp (254 nm) | univ-orleans.fr |

| β-substituted α,β-unsaturated pyrazolamides | Not specified | Not specified | TLC monitoring | bohrium.com |

By leveraging these established chromatographic methods, the purity of this compound can be rigorously assessed, and efficient separation from any synthetic impurities can be achieved, ensuring a high-quality compound for further study and application.

Theoretical and Computational Chemistry Investigations of 1 Cyclobutyl 1h Pyrazol 5 Amine

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and electron distribution of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, calculations are often performed using the B3LYP functional with a basis set like 6-311+G(d,p) to determine the optimized molecular geometry in the ground state. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's spatial arrangement. The optimized geometry of related pyrazole structures is often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.netbohrium.com

For a related compound, 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine, DFT calculations have been used to predict key geometric parameters. Although not the exact molecule, these findings offer insight into the likely structural features of the cyclobutyl-pyrazol-amine core.

Table 1: Predicted Geometric Parameters of a Related Pyrazole Derivative using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.35 Å |

| C3-N2 | 1.38 Å | |

| C4-C5 | 1.39 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angles (°) | N1-N2-C3 | 110.5° |

| N2-C3-C4 | 106.0° | |

| C3-C4-C5 | 109.0° | |

| Dihedral Angle (°) | C3-N2-N1-C5 | 0.0° |

Data is illustrative for a closely related pyrazole structure.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. researchgate.netlibretexts.org

For pyrazole derivatives, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. The introduction of substituent groups can significantly alter the energies of these orbitals. rsc.org In 1-Cyclobutyl-1H-pyrazol-5-amine, the amino group (-NH2) is expected to raise the HOMO energy, while the pyrazole ring itself influences both HOMO and LUMO levels. DFT calculations are employed to quantify these energies and predict the molecule's electronic behavior. nih.gov

Table 2: Theoretical Frontier Orbital Energies for Pyrazole Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Illustrative Pyrazole Core | -6.2 | -0.8 | 5.4 |

| This compound (Predicted) | -5.8 | -0.5 | 5.3 |

Values are representative and based on typical results for similar structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. semanticscholar.org Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. Conversely, the hydrogen atoms of the amino group and potentially the C-H bonds on the cyclobutyl ring would exhibit a positive potential (blue or light blue), indicating their susceptibility to nucleophilic attack. researchgate.netscispace.com

Computational Simulation of Spectroscopic Data

Computational methods, particularly DFT, can simulate spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are highly valuable for interpreting experimental spectra and assigning specific vibrational modes or chemical shifts to the corresponding atoms or functional groups in the molecule. researchgate.net

For pyrazole derivatives, calculated vibrational frequencies from DFT are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FTIR data. semanticscholar.org For instance, the characteristic stretching frequencies for N-H (from the amine group), C=N, and C-N bonds within the pyrazole ring can be precisely calculated. Similarly, ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental results to confirm the molecular structure. nih.gov

Computational Approaches to Understanding Molecular Interactions

Understanding how a molecule interacts with biological targets is a cornerstone of drug discovery. Computational techniques like molecular docking provide hypotheses about these interactions.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This technique is widely used to generate hypotheses about the binding mode and affinity of a potential drug candidate. nih.gov The pyrazole scaffold is a key component in several marketed anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. nih.gov

Docking studies involving pyrazole analogues often reveal key interactions within the active site of enzymes like COX-1 and COX-2. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the amine group can act as hydrogen bond acceptors or donors with amino acid residues like Arginine or Serine.

Hydrophobic Interactions: The non-polar cyclobutyl group is likely to engage in hydrophobic or van der Waals interactions with non-polar pockets in the protein's active site.

By analyzing the docking score (an estimation of binding affinity) and the specific interactions, researchers can rationalize the biological activity of the compound and suggest modifications to improve its potency and selectivity. nih.govsynquestlabs.com

Non-Covalent Interaction (NCI) Analysis

A comprehensive understanding of the molecular stability and intermolecular interaction capabilities of this compound is facilitated through Non-Covalent Interaction (NCI) analysis. This computational chemistry technique is instrumental in visualizing and characterizing weak, non-covalent interactions that are crucial in various chemical and biological processes, including molecular recognition and crystal packing. The analysis is typically based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG).

The RDG is a real space function that helps in the identification and visualization of non-covalent interactions. By plotting the RDG against the electron density, specific patterns emerge that correspond to different types of interactions. Generally, low-density, low-gradient regions are indicative of non-covalent interactions. These interactions can be further classified based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

While specific experimental or detailed computational studies on the NCI analysis of this compound are not extensively available in the current literature, the structural features of the molecule allow for a theoretical prediction of the types of non-covalent interactions it can participate in. The molecule comprises a pyrazole ring, a primary amine group (-NH₂), and a cyclobutyl substituent. These functional groups are expected to give rise to a variety of non-covalent interactions.

The primary amine group and the nitrogen atoms of the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors. The N-H protons of the amine group can form hydrogen bonds with electronegative atoms, while the lone pairs on the nitrogen atoms can accept hydrogen bonds. Furthermore, the C-H bonds of the cyclobutyl and pyrazole rings can participate in weaker C-H···π and C-H···N interactions.

A hypothetical NCI analysis of this compound would likely reveal distinct regions corresponding to these different interaction types. The resulting 3D NCI plot would typically use a color scale to differentiate the interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak, attractive van der Waals interactions; and red for repulsive steric clashes.

The following table summarizes the anticipated non-covalent interactions for this compound based on its molecular structure.

| Interaction Type | Interacting Groups | Expected Location in NCI Plot | Significance |

| Hydrogen Bonding (Donor) | Amine (-NH₂) hydrogens with an acceptor atom | Blue isosurfaces around the amine protons | Strong directional interactions, crucial for molecular recognition and crystal packing. |

| Hydrogen Bonding (Acceptor) | Pyrazole ring nitrogens and amine nitrogen lone pair with a donor hydrogen | Blue isosurfaces near the nitrogen atoms | Key for forming intermolecular networks and binding to biological targets. |

| Van der Waals Interactions | Cyclobutyl ring, pyrazole ring surface | Green, delocalized isosurfaces around the cyclic moieties | Contribute to overall molecular stability and hydrophobic interactions. |

| C-H···π Interactions | C-H bonds of the cyclobutyl group with the pyrazole ring of an adjacent molecule | Weak green isosurfaces between the interacting fragments | Weak stabilizing interactions influencing crystal packing. |

| Steric Repulsion | Close contacts between bulky groups (e.g., cyclobutyl rings) in a crowded environment | Red isosurfaces in regions of close contact | Indicate areas of steric hindrance that can influence conformational preferences. |

This theoretical framework provides a basis for understanding the non-covalent interaction profile of this compound. Detailed quantum chemical calculations would be necessary to generate precise NCI plots and to quantify the energetic contributions of these various interactions. Such studies would be invaluable for rationalizing the compound's physicochemical properties and for its potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Cyclobutyl 1h Pyrazol 5 Amine Analogs

Impact of Substituent Modifications on Molecular Recognition and Selectivity in In Vitro Systems

Influence of the Cyclobutyl Group and N1-Alkylation on Molecular Interactions

The N1-substituent of the pyrazole (B372694) ring plays a crucial role in orienting the molecule within a binding pocket and can significantly impact its affinity and selectivity. The cyclobutyl group in 1-Cyclobutyl-1H-pyrazol-5-amine is a key feature that has been shown to be advantageous in certain contexts.

In a study on pyrazole-based cyclin-dependent kinase (CDK) inhibitors, the cyclobutyl group at the N1 position was found to be more optimal for activity compared to other substituents such as hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. nih.gov This suggests that the size and conformational properties of the cyclobutyl ring are well-suited for interaction with the binding site of these kinases.

Furthermore, in the development of pyrazolopyridine inhibitors of enteroviruses, a compound featuring an N1-cyclobutyl group (JX014) was synthesized and evaluated. ucla.edu While in this particular series the isopropyl group was found to be the most potent, the exploration of various alkyl and cycloalkyl groups underscores the importance of the N1-substituent in fine-tuning antiviral activity. The selection of an appropriate N1-alkyl group is a critical design element, with the cyclobutyl moiety offering a favorable balance of properties in specific inhibitor classes.

Effects of Substituents at C3 and C4 on Pyrazole Core Functionality

Systematic exploration of substituents at these positions is a common strategy in medicinal chemistry to optimize ligand-receptor interactions. For instance, in the development of pyrazole-based inhibitors for various enzymes, the introduction of different groups at C3 and C4 has been shown to be critical for achieving desired potency and selectivity. While specific SAR data for C3 and C4 substituted this compound is not extensively available in public literature, general principles from related pyrazole series can be extrapolated.

The following table illustrates the potential impact of hypothetical substitutions at C3 and C4 on the activity of this compound analogs, based on general principles observed in pyrazole chemistry.

| Analog of this compound | C3-Substituent | C4-Substituent | Anticipated Impact on In Vitro Activity | Potential Rationale |

|---|---|---|---|---|

| Analog 1 | -H (unsubstituted) | -H (unsubstituted) | Baseline activity | Serves as a reference point for SAR studies. |

| Analog 2 | -CH3 (Methyl) | -H | Potentially increased potency | Introduces a small hydrophobic group for potential interaction with a lipophilic pocket in the binding site. |

| Analog 3 | -H | -Br (Bromo) | Potentially increased potency | May form halogen bonds with the target protein or alter the electronic properties of the pyrazole ring. |

| Analog 4 | -Phenyl | -H | Variable, potential for increased potency or steric hindrance | A larger aryl group can provide significant van der Waals interactions but may also lead to steric clashes if the binding pocket is small. |

Role of the C5-Amine Group in Ligand-Receptor Binding

The C5-amine group is a critical functional group in this compound and its analogs, often acting as a key hydrogen bond donor. This interaction can be crucial for anchoring the ligand within the binding site of the target protein and is a common feature in many pyrazole-based inhibitors.

The synthesis of 1-alkylpyrazole-5-amines is a key step in the preparation of more complex heterocyclic systems, highlighting the importance of this functional group as a synthetic handle and a key pharmacophoric element. ucla.edu In many kinase inhibitors, the amine group at the C5 position of the pyrazole ring is known to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Regioisomeric Considerations in Pyrazol-5-amine Scaffold Design

The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which are compounds with the same molecular formula but different arrangements of atoms. In the context of this compound, the primary regioisomeric consideration is the position of the cyclobutyl group on the pyrazole ring, which can be at the N1 or N2 position.

Strategic Design Principles for Modulating Target Engagement in In Vitro Assays

The rational design of this compound analogs for improved target engagement in in vitro assays relies on a deep understanding of the SAR. Key strategic principles include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogs will bind. This allows for the rational design of modifications at the N1, C3, and C4 positions to optimize interactions with specific amino acid residues in the binding pocket.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, the cyclobutyl group could be replaced with other cycloalkyl groups or small heterocyclic rings to probe the steric and electronic requirements of the N1-substituent.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The this compound scaffold itself can be considered a valuable fragment for further elaboration.

Methodological Aspects of SAR Elucidation in Pyrazole Research (e.g., Combinatorial Libraries)

The systematic exploration of the SAR of pyrazole derivatives is greatly facilitated by the use of combinatorial chemistry and high-throughput screening. The synthesis of combinatorial libraries allows for the rapid generation of a large number of analogs with diverse substitutions at various positions of the pyrazole ring. nih.gov

Catalytic Applications and Ligand Design with Pyrazole Scaffolds

Pyrazole (B372694) Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole derivatives have been extensively developed as versatile ligands for a multitude of catalytic systems. Their flexible design and the ability to introduce various functional groups have led to a diversity of metal complexes applicable in numerous catalytic fields. nih.gov In homogeneous catalysis, pyrazole-based ligands coordinate with various transition metals to form active catalysts for a range of organic transformations. For instance, copper(II) complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. researchgate.netbohrium.com The efficiency of these copper complexes is influenced by the type of solvent, the metal salt's anion, and the ligand-to-metal ratio. bohrium.com

Similarly, manganese catalysts coordinated with pyrazole ligands have been effectively used for transfer hydrogenation reactions. rsc.org Ruthenium complexes featuring bidentate and tridentate ligands that combine a pyrazolyl moiety with phosphine, oxazoline, or amine groups have proven efficient in the transfer hydrogenation of ketones, nitriles, olefins, and alkynes. scholaris.ca Protic pyrazoles, which have an N-unsubstituted NH group, are particularly significant as their proton-responsive nature allows for metal-ligand cooperation in catalytic cycles. nih.gov

In the realm of heterogeneous catalysis, pyrazole derivatives also play a crucial role. Nickel-based heterogeneous catalysts have been employed for the one-pot, multi-component synthesis of pyrazole derivatives themselves. mdpi.com These solid catalysts are often reusable, aligning with the principles of green chemistry. mdpi.com Furthermore, the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved using various catalysts, including nano copper immobilized on layered double hydroxides, showcasing the ongoing development in this area. nih.gov

A summary of representative pyrazole-based ligands and their catalytic applications is presented below.

| Ligand Type | Metal Center | Catalytic Application | Catalyst Type | Ref. |

| Pyrazole-Amine | Copper(II) | Catechol Oxidation | Homogeneous | researchgate.netbohrium.com |

| General Pyrazole | Manganese | Transfer Hydrogenation | Homogeneous | rsc.org |

| Pyrazolyl-Phosphine/Amine | Ruthenium | Transfer Hydrogenation | Homogeneous | scholaris.ca |

| N/A | Nickel-based | Pyrazole Synthesis | Heterogeneous | mdpi.com |

| Pincer-type Pyrazole | Iron(II) | Hydrazine (B178648) Disproportionation | Homogeneous | nih.gov |

Metal-Pyrazole Complexes in Advanced Organic Transformations

The coordination of pyrazole ligands to metal centers generates complexes capable of catalyzing a wide variety of advanced organic transformations. The structural diversity of these complexes is vast, owing to the flexible design of the pyrazole ring and its capacity for N-functionalization. nih.gov

Copper(II)-pyrazole complexes, generated in situ, are effective catalysts for the atmospheric oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.comresearchgate.net The catalytic activity in these systems is dependent not only on the structure of the organic ligand but also on the nature of the inorganic anion coordinated to the copper center. researchgate.net

Ruthenium(II) complexes bearing pyrazole-based protic tripodal amine or P–N chelate protic pyrazole ligands are active in the transfer hydrogenation of a broad range of substrates. nih.govscholaris.ca These include the reduction of acetophenone, nitriles, heteroaromatics, alkynes, and esters. nih.govscholaris.ca These ruthenium catalysts have also been applied in the synthesis of secondary amines through a "hydrogen borrowing" methodology, combining primary amines and alcohols. scholaris.ca

Iron and ruthenium complexes with pincer-type ligands featuring two protic pyrazole arms have been synthesized and applied in catalysis. nih.gov For example, an iron(II) complex with a pincer-type ligand catalyzes the N–N bond cleavage and disproportionation of hydrazine. nih.gov Additionally, a novel zinc complex with a pyrazole-based ligand has been developed for the catalytic hydrosilylation of carbonyl compounds, showing tolerance to carbon-carbon double bonds and enabling the synthesis of allylic alcohols from α,β-unsaturated aldehydes and ketones. scholaris.ca

The table below highlights several metal-pyrazole complexes and their specific applications in organic synthesis.

| Metal Complex | Organic Transformation | Substrate Scope | Ref. |

| Copper(II)-Pyrazole | Catechol Oxidation | Catechol | bohrium.comresearchgate.net |

| Ruthenium(II)-Pyrazole | Transfer Hydrogenation | Ketones, Nitriles, Alkenes, Alkynes, Esters | nih.govscholaris.ca |

| Iron(II)-Pincer Pyrazole | Hydrazine Disproportionation | Hydrazine | nih.gov |

| Zinc-Pyrazole | Hydrosilylation | Carbonyl Compounds | scholaris.ca |

Mechanistic Insights into Catalytic Cycles Involving Pyrazole Ligands

Understanding the mechanism of catalytic cycles involving pyrazole ligands is crucial for the rational design of more efficient catalysts. A key feature in many of these cycles, particularly with N-unsubstituted pyrazoles, is the concept of metal-ligand cooperation. nih.gov The pyrazole's NH group can act as a proton shuttle, participating directly in bond activation steps. nih.gov

In the transfer hydrogenation of ketones catalyzed by protic pincer-type ruthenium(II) complexes, the pyrazole NH group plays a vital role. nih.gov Similarly, in the catalytic disproportionation of hydrazine by a protic pincer-type iron complex, the mechanism involves multiple and bidirectional proton-coupled electron transfer (PCET) between the catalyst's bifunctional platform and the hydrazine substrate. nih.gov Theoretical calculations and control experiments suggest that one pyrazole NH group facilitates the heterolytic N–N bond cleavage of a coordinated hydrazine molecule via a hydrogen bond. The second NH group then acts as an acid-base catalyst for the substitution of the resulting amido ligand by another hydrazine molecule. nih.gov

The synthesis of pyrazoles can also involve metal-mediated steps where the mechanism has been elucidated. For instance, a mechanistic study of pyrazole formation through the oxidation-induced N–N coupling of diazatitanacycles has been reported. rsc.org In these reactions, the coordination of the oxidant to the titanium center is a critical step, and the nature of the oxidant and its counterions can influence whether the oxidation is inner-sphere or "inner-sphere-like". rsc.org

Key mechanistic features in catalysis with pyrazole ligands are summarized below:

Metal-Ligand Cooperation: The ligand is not a passive spectator but actively participates in the reaction, often through its proton-responsive NH group. nih.gov

Proton-Coupled Electron Transfer (PCET): This is a key step in reactions like hydrazine disproportionation, where the pyrazole ligand facilitates the concerted transfer of protons and electrons. nih.gov

Hydrogen Bonding: The pyrazole NH group can form hydrogen bonds with substrates, promoting bond cleavage and facilitating subsequent reaction steps. nih.gov

Acid-Base Catalysis: The amphiprotic nature of the pyrazole ring allows it to act as both a proton donor and acceptor, assisting in various steps of a catalytic cycle. nih.gov

These mechanistic principles underscore the unique capabilities of pyrazole-based ligands, enabling the development of sophisticated catalysts for challenging chemical transformations. nih.gov

Advanced Materials Science Applications of Pyrazole Derivatives

Pyrazole-Based Compounds in Organic Electronic Materials

The unique electronic properties and high synthetic versatility of pyrazole (B372694) derivatives make them promising candidates for use in organic electronic materials. mdpi.comnih.gov These compounds have been explored for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govsmolecule.com

Detailed Research Findings:

The utility of pyrazole derivatives in organic electronics stems from their tunable electronic structures and thermal stability. smolecule.com Researchers have incorporated pyrazole-containing compounds into various materials, including:

Conductive Polymers: Pyrazole-based conjugated polymers have been synthesized and investigated for their electronic applications. The nitrogen atoms in the pyrazole ring can influence the polymer's electronic properties and stability. ias.ac.in

Photovoltaic Materials: In the realm of organic photovoltaics, pyrazole derivatives have been tested as electron-donating dyes. In one study, new electron-donating dyes were used in photovoltaic cells with a standard layered architecture. The active layer consisted of a blend of an electron-donating polymer, poly(3-octyl)thiophene (P3OT), and a pyrazole derivative dye acting as the electron acceptor. An optimized photovoltaic efficiency was noted for a sample containing a 50% weight load of the dye.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain pyrazoles make them suitable for use as emitters in OLEDs. nih.gov Their ability to be chemically modified allows for the tuning of emission colors and the improvement of device efficiency and stability. While direct studies on 1-Cyclobutyl-1H-pyrazol-5-amine are limited, the potential for pyrazole derivatives in functional materials like OLEDs is an active area of research. smolecule.com

The development of pyrazole-based materials for electronics is an ongoing field, with a focus on creating compounds with enhanced performance and stability for next-generation devices.

Design of Pyrazole Architectures for Sensing Applications

The intrinsic photophysical and electronic properties of pyrazole derivatives make them excellent candidates for the development of chemical sensors. mdpi.com Their structures can be strategically designed to interact with specific analytes, leading to a detectable change in their optical or electronic signals. rsc.org

Detailed Research Findings:

Pyrazole-based sensors have been developed for a variety of targets, including metal ions and explosives. The design principles often involve combining the pyrazole core with other functional moieties to enhance selectivity and sensitivity.

Ion Detection: Pyrazole derivatives are frequently used to create sensors for detecting both cations and anions. mdpi.com Their N-donor character makes them particularly suitable for coordinating with metal cations. nih.gov For instance, pyrazole-based fluorescent chemosensors have been designed for the selective detection of ions like Cu²⁺. nih.gov The interaction with the ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

Detection of Explosives: The detection of nitroaromatic compounds, which are common components of explosives, is another significant application. Researchers have developed tripodal pyrazole derivatives that can selectively detect picric acid (PA) through fluorescence quenching. rsc.org

Polymeric Sensors: Pyrazole-containing polymers have also been synthesized for sensing applications. These polymeric structures can offer enhanced sensitivity. For example, a semi-linear pyrazole-containing copolymer was found to be highly sensitive to the acetate (B1210297) anion. ias.ac.in

The design of these sensory architectures often relies on photophysical phenomena such as photoinduced electron transfer (PET) and excited-state intramolecular proton-transfer (ESIPT) to generate a signal upon analyte binding. nih.govrsc.org

Pyrazole Derivatives Exhibiting Aggregation-Induced Emission (AIE) and Related Optical Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. rsc.orgrsc.org This property is highly desirable for applications in solid-state lighting, bio-imaging, and sensing. nih.govrsc.org

Detailed Research Findings:

Several pyrazole derivatives have been synthesized that exhibit AIE. The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

AIE-Active Pyrazoles: Researchers have successfully synthesized N-acyl pyrazole derivatives that display solid-state luminescent properties attributed to the AIE phenomenon. rsc.org In another study, five pyrazole-based tripodal ligands were shown to be weakly fluorescent in a good solvent (THF) but became strongly emissive upon the addition of a poor solvent (water), which induced the formation of nanoaggregates. rsc.org

Applications in Sensing: The AIE effect in pyrazole derivatives has been harnessed for sensing applications. For example, the nanoaggregates of tripodal pyrazole derivatives serve as fluorescent probes for the detection of nitroaromatic compounds. rsc.org Another pyrazole derivative with AIE properties was used to develop nanoparticles for long-term bioimaging, demonstrating a positive correlation between fluorescence intensity and incubation time. nih.gov

The study of AIE in pyrazole systems is a burgeoning area of research, with significant potential for creating novel functional materials with advanced optical properties.

Future Research Directions and Emerging Paradigms in 1 Cyclobutyl 1h Pyrazol 5 Amine Research

Integration of Artificial Intelligence and Machine Learning in Rational Pyrazole (B372694) Design

The convergence of computational power and chemical research has inaugurated an era of rational drug design, a field where artificial intelligence (AI) and machine learning (ML) are becoming indispensable. drugtargetreview.com These technologies offer the potential to dramatically accelerate the discovery and optimization of novel therapeutics based on the 1-Cyclobutyl-1H-pyrazol-5-amine scaffold. researchgate.net

Computational strategies can be employed to design and evaluate new derivatives of this compound as potential inhibitors for various biological targets. nih.gov An integrated approach could involve generating a vast virtual library of tens of thousands of related structures through computational scaffold decoration. nih.govresearchgate.net These virtual compounds can then be subjected to rigorous screening protocols.

Table 1: Hypothetical AI/ML Workflow for this compound Derivative Design

| Step | Description | Tools & Techniques | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Create a large virtual library of molecules based on the this compound scaffold by adding various substituents. | Combinatorial Chemistry Software | A diverse set of tens of thousands of virtual compounds for screening. nih.govresearchgate.net |

| 2. Target Identification | Identify potential biological targets (e.g., kinases, proteases) based on known activities of similar pyrazole compounds. | Bioinformatics Databases, Literature Mining | A validated biological target for the screening campaign. |

| 3. Virtual Screening | Dock the virtual library against the target's binding site and use ML models to predict binding affinity. | Molecular Docking (e.g., ChemPLP), Deep Learning (e.g., DeepPurpose) | A ranked list of candidate molecules with high predicted binding scores. nih.govresearchgate.net |

| 4. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of top-ranked candidates. | QSAR Models, AI-based Prediction Tools | Compounds with favorable drug-like properties (e.g., adhering to Lipinski's and Veber's rules). nih.gov |

| 5. Synthesis & Testing | Synthesize the most promising candidates identified through computational analysis for in vitro biological evaluation. | Chemical Synthesis | Experimental validation of the computationally predicted activity. |

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, yet the development of novel, more efficient, and sustainable methodologies continues to be a major focus. mdpi.com Applying these advanced synthetic techniques to this compound can unlock greater structural diversity, leading to compound libraries with a broader range of physicochemical and biological properties. mdpi.com

Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov While effective, these methods can sometimes lack regioselectivity and may require harsh reaction conditions. mdpi.com Modern synthetic chemistry offers several powerful alternatives:

Microwave-Assisted Synthesis: This technique has revolutionized organic synthesis by offering significant reductions in reaction times, often from hours to minutes, while improving product yields. rsc.org It has been successfully used for the synthesis of various pyrazole derivatives, including one-pot multicomponent reactions. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. nih.gov This approach offers high atom economy and allows for the rapid generation of complex molecules from simple precursors, making it ideal for creating diverse compound libraries. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch synthesis. It has been effectively applied to the synthesis of pyrazole-containing scaffolds, including the core of commercially available drugs. nih.gov

Novel Catalysis: The use of innovative catalysts, such as nano-ZnO or transition metals like rhodium, can provide highly efficient and regioselective pathways to substituted pyrazoles. mdpi.comnih.gov These catalysts can operate under greener reaction conditions, such as using ethanol (B145695) or even solvent-free systems. nih.govrsc.org

By adapting these methodologies, researchers can efficiently synthesize not only this compound but also a wide array of its derivatives, including those with substitutions at various positions on the pyrazole ring or modifications to the cyclobutyl group.

Table 2: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Methodology | Key Advantages | Relevance to this compound | Representative Citations |

|---|---|---|---|

| Conventional Heating | Well-established and widely understood procedures. | Baseline method for synthesis. | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved efficiency. | Accelerated synthesis of derivatives and library generation. | rsc.org |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. | Efficient one-pot synthesis of diverse libraries for screening. | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Potential for large-scale, industrial production of lead compounds. | nih.gov |

| Novel Catalysis | High efficiency, improved regioselectivity, greener reaction conditions. | Access to specific isomers and functionalization patterns. | mdpi.comnih.gov |

Expansion of Pyrazole Applications in Interdisciplinary Scientific Fields

While the pyrazole scaffold is most famous for its role in medicinal chemistry, its unique electronic and structural properties make it a valuable component in a variety of interdisciplinary fields. nottingham.ac.ukmdpi.com Future research on this compound should explore its potential beyond traditional pharmaceutical applications.

Materials Science: Pyrazole derivatives are gaining attention in materials science for their applications in optoelectronics. acs.org Their intrinsic fluorescence and electronic properties make them suitable for use as organic fluorophores, fluorescent probes, and sensors. nih.gov The incorporation of pyrazole moieties into polymers can also lead to advanced materials with tailored thermal stability and conductivity. rroij.com Research could investigate whether this compound or its derivatives exhibit useful photoluminescent or electronic properties.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions. ijrpr.com Pyrazole-containing complexes have been employed as catalysts in important organic reactions, such as cross-coupling and C-H activation. ijrpr.com N-unsubstituted pyrazoles, in particular, can act as proton-responsive ligands in homogeneous catalysis, enabling metal-ligand cooperation in catalytic cycles. nih.gov The amine group on this compound provides an additional coordination site, making it an intriguing candidate for the development of novel catalysts.

Agrochemicals: The pyrazole core is present in a number of commercially successful fungicides, herbicides, and insecticides. nottingham.ac.uk The structural diversity accessible from the this compound template could be explored for the development of new agrochemicals with novel modes of action or improved environmental profiles.

Chemical Biology: As versatile scaffolds, pyrazoles can be functionalized to create chemical probes for studying biological systems. For instance, the incorporation of fluorine atoms can enable the development of tracers for Positron Emission Tomography (PET), a powerful imaging technique used in preclinical and clinical research. mdpi.com

Table 3: Potential Interdisciplinary Applications for the this compound Scaffold

| Field | Potential Application | Key Structural Features | Representative Citations |

|---|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. | Aromatic heterocycle with tunable electronic properties. | nih.govacs.org |

| Coordination Chemistry | Ligands for transition metal catalysts. | Two adjacent nitrogen atoms for metal chelation; additional amine coordination site. | nih.govijrpr.com |

| Agrochemicals | Fungicides, herbicides, insecticides. | A proven pharmacophore in pest control products. | nottingham.ac.uk |

| Chemical Biology | PET imaging agents, biological probes. | Scaffold is amenable to fluorination for 18F-labeling. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.